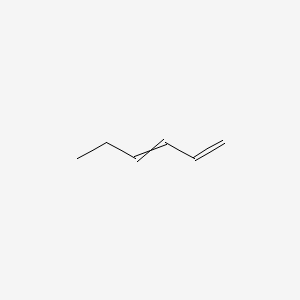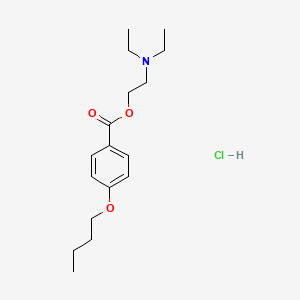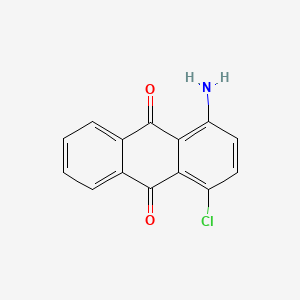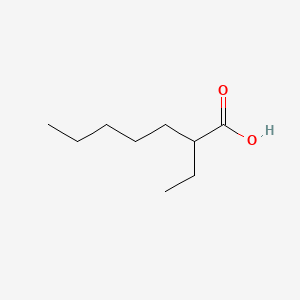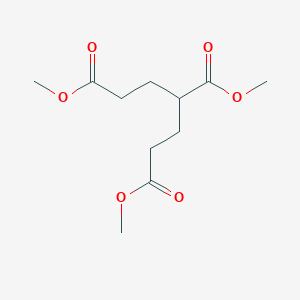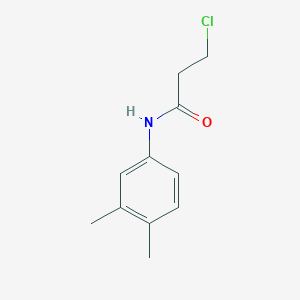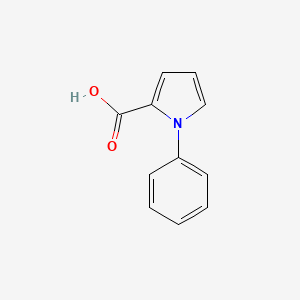
5-Phenylazepan-2-one
描述
5-Phenylazepan-2-one is a chemical compound belonging to the class of lactams, which are cyclic amides. It has a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . This compound is characterized by a seven-membered ring containing a nitrogen atom and a phenyl group attached to the fifth carbon atom. Lactams like this compound are important intermediates in organic synthesis and have various applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Phenylazepan-2-one involves the Schmidt reaction. This process typically starts with a cyclic ketone, such as 4-(4-oxocyclohexyl)benzene. The reaction mixture, which includes polyphosphoric acid and phosphoric acid, is heated to 55°C. Sodium azide is then added, and the mixture is stirred vigorously for 2 hours . This reaction leads to the formation of the desired lactam.
Another method involves a ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. This reaction is promoted by boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid . The resulting lactam is then converted into a chiral lactam of high enantiopurity through a two-stage removal of the chiral nitrogen substituent.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly catalysts and solvents is becoming more prevalent in industrial settings to minimize the environmental impact.
化学反应分析
Types of Reactions
5-Phenylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the lactam to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylazepanone oxides.
Reduction: Formation of 5-phenylazepan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
5-Phenylazepan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
作用机制
The mechanism of action of 5-Phenylazepan-2-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is often studied for its potential as an enzyme inhibitor. The compound can bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
相似化合物的比较
Similar Compounds
5-Phenylpiperidin-2-one: Similar in structure but with a six-membered ring.
5-Phenylhexan-2-one: Similar but with an open-chain structure.
Uniqueness
5-Phenylazepan-2-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered and open-chain analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making this compound a valuable compound in various fields of research and industry .
属性
IUPAC Name |
5-phenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHPHVAVALBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-39-2 | |
| Record name | 5-Phenyl-2-azepanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7500-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


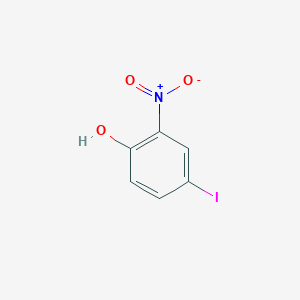
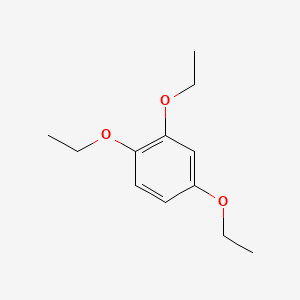
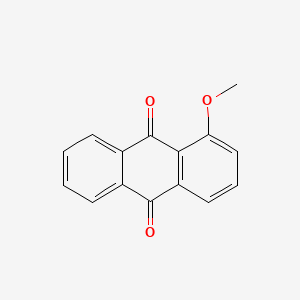
![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)

